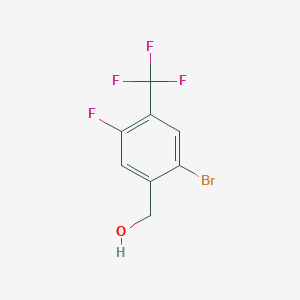
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using catalytic hydrogenation with Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde or 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol involves interactions with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes and receptors, affecting their activity. The alcohol group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 2,5-Bis(trifluoromethyl)benzyl bromide
Uniqueness
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, imparts distinct chemical and physical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H5BrF4O |
|---|---|
Molecular Weight |
273.02 g/mol |
IUPAC Name |
[2-bromo-5-fluoro-4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5BrF4O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2,14H,3H2 |
InChI Key |
PUTDXKHKRUZQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
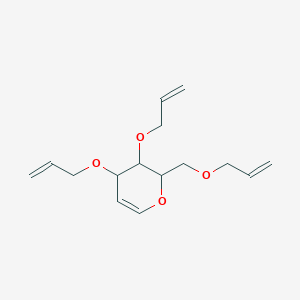
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
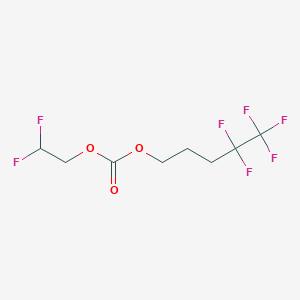
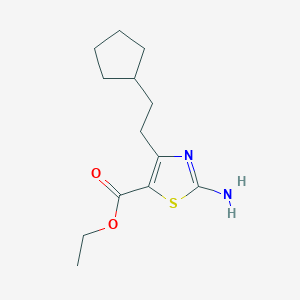
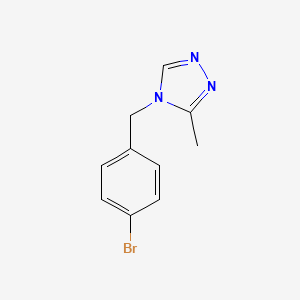

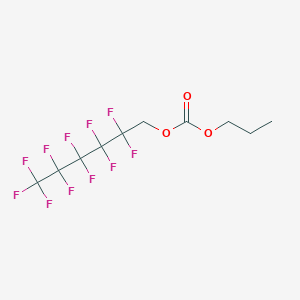
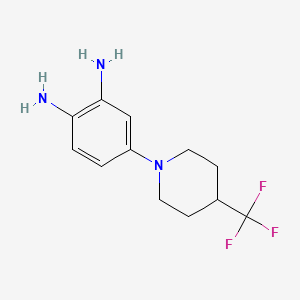
![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)


